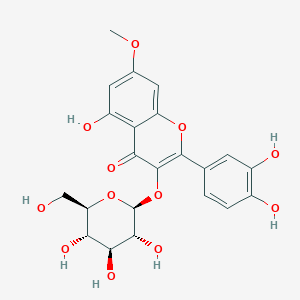

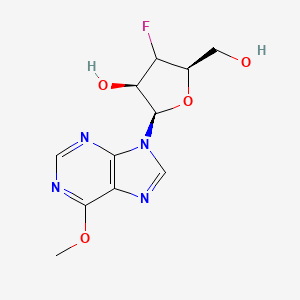

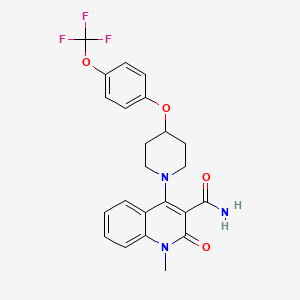

![molecular formula C25H31N7OS B12392862 N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)

N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK3735967 is a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This compound contains a planar dicyanopyridine core that specifically embeds into DNMT1-bound hemimethylated CpG dinucleotides. It has three binding sites, one of which can bind to histone H4 lysine 20 trimethylated (H4K20me3) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of GSK3735967 involves the construction of the dicyanopyridine core, followed by the introduction of various substituents at specific positions on the pyridine ring. The synthetic route typically includes:

- Formation of the dicyanopyridine core through a series of condensation reactions.

- Introduction of substituents at the C2 and C6 positions of the pyridine ring using appropriate reagents and catalysts.

- Purification of the final product through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of GSK3735967 follows similar synthetic routes but on a larger scale. The process involves:

- Optimization of reaction conditions to maximize yield and purity.

- Use of industrial-grade reagents and solvents.

- Implementation of large-scale purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

化学反応の分析

Types of Reactions: GSK3735967 primarily undergoes:

Substitution Reactions: Introduction of various substituents on the pyridine ring.

Condensation Reactions: Formation of the dicyanopyridine core.

Common Reagents and Conditions:

Reagents: Cyanide sources, pyridine derivatives, and various catalysts.

Conditions: Controlled temperature and pH, use of inert atmosphere to prevent oxidation.

Major Products:

- The major product formed is the dicyanopyridine core with specific substituents at the C2 and C6 positions, resulting in the final compound GSK3735967.

科学的研究の応用

GSK3735967 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of DNMT1 and its effects on DNA methylation.

Biology: Investigated for its role in modulating epigenetic marks and gene expression.

Medicine: Explored as a potential therapeutic agent for cancers such as acute myeloid leukemia, where aberrant DNA methylation plays a role in disease progression.

Industry: Utilized in the development of epigenetic drugs and as a reference compound in drug discovery programs

作用機序

GSK3735967 exerts its effects by selectively inhibiting DNMT1. The compound intercalates into the hemimethylated DNA between two CpG base pairs through the DNA minor groove. This intercalation results in the displacement of the DNMT1 active-site loop, thereby inhibiting its activity. Additionally, GSK3735967 introduces two new binding sites, where it interacts with and stabilizes the displaced DNMT1 active-site loop and occupies an open aromatic cage where trimethylated histone H4 lysine 20 is expected to bind .

類似化合物との比較

GSK3543105A: Another DNMT1-selective inhibitor with a similar dicyanopyridine core.

GSK3735968: A compound with slight variations in the substituents on the pyridine ring.

Uniqueness of GSK3735967:

- GSK3735967 has a unique binding profile with three distinct binding sites, including one that interacts with histone H4 lysine 20 trimethylated.

- It exhibits high selectivity and potency as a DNMT1 inhibitor, making it a valuable tool in epigenetic research and drug discovery .

特性

分子式 |

C25H31N7OS |

|---|---|

分子量 |

477.6 g/mol |

IUPAC名 |

2-amino-N-[[4-[[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanylmethyl]phenyl]methyl]acetamide |

InChI |

InChI=1S/C25H31N7OS/c1-3-20-21(13-26)24(32-10-4-9-31(2)11-12-32)30-25(22(20)14-27)34-17-19-7-5-18(6-8-19)16-29-23(33)15-28/h5-8H,3-4,9-12,15-17,28H2,1-2H3,(H,29,33) |

InChIキー |

QPLFMVVUDGWTPG-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C(=NC(=C1C#N)SCC2=CC=C(C=C2)CNC(=O)CN)N3CCCN(CC3)C)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

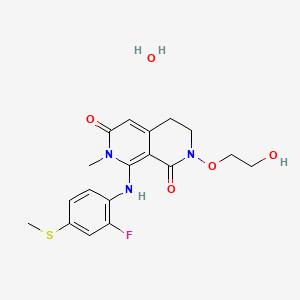

![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)

![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)

![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)

![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)